molecular formula C12H17NO3 B1486418 2-(1-(Furan-2-ylmethyl)piperidin-4-yl)acetic acid CAS No. 1158691-14-5

2-(1-(Furan-2-ylmethyl)piperidin-4-yl)acetic acid

Cat. No. B1486418
M. Wt: 223.27 g/mol
InChI Key: RUGSSKCAYGRQLN-UHFFFAOYSA-N
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Description

2-(1-(Furan-2-ylmethyl)piperidin-4-yl)acetic acid is a compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol. Piperidine derivatives, such as this compound, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, a piperidine ring, and an acetic acid group. The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms .

Scientific Research Applications

Analytical Method Development

A study by Varynskyi et al. (2017) developed a highly sensitive and selective HPLC-DAD method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate in injection solutions. This method was validated according to European and Ukrainian Pharmacopeia requirements and applied to real samples, demonstrating its specificity and meeting linearity, precision, and accuracy standards Varynskyi, Parchenko, & Kaplaushenko, 2017.

Synthesis and Characterization

Patel (2020) explored the synthesis and characterization of furan ring-containing organic ligands and their metal complexes, revealing their potential for antimicrobial activity. This research underscores the importance of furan derivatives in developing novel antimicrobial agents Patel, 2020.

Ojo (2012) reported the efficient synthesis of a new series of piperidine ring-modified thiopene, furan, and pyridyl alcohol and methyl ether analogues, highlighting the modifications to improve reaction efficiency and yield. These compounds were characterized by MS, 1H NMR, 13C NMR spectra data, and CHN elemental analysis Ojo, 2012.

Pharmacological Studies

Kumar et al. (2013) focused on synthesizing piperazine-2,6-dione derivatives for anticancer activity evaluation, demonstrating significant in vitro efficacy against various cancer cell lines. This study highlights the therapeutic potential of furan-2-ylmethylpiperidine derivatives in cancer treatment Kumar, Nikhil Kumar, Roy, & Sondhi, 2013.

Future Directions

Piperidine derivatives continue to be an area of interest in drug discovery due to their wide range of biological activities. Future research may focus on developing new synthesis methods, exploring additional biological activities, and optimizing the properties of these compounds for pharmaceutical applications .

properties

IUPAC Name

2-[1-(furan-2-ylmethyl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c14-12(15)8-10-3-5-13(6-4-10)9-11-2-1-7-16-11/h1-2,7,10H,3-6,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGSSKCAYGRQLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(Furan-2-ylmethyl)piperidin-4-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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